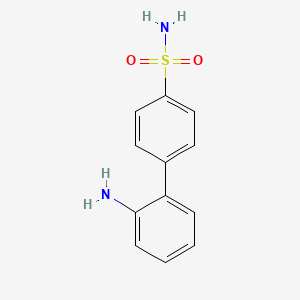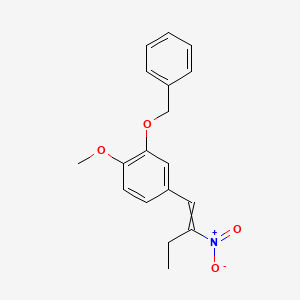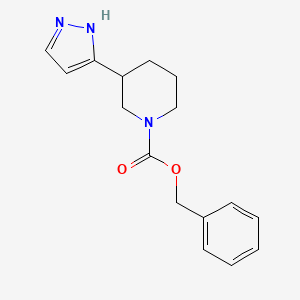
Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of benzyl bromide with 3-(1H-pyrazol-3-yl)piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with various functional groups attached to the benzyl or pyrazole rings.
Applications De Recherche Scientifique
Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- Benzyl3-(1H-pyrazol-5-yl)piperidine-1-carboxylate
- Benzyl3-(1H-pyrazol-4-yl)piperidine-1-carboxylate
- Benzyl3-(1H-pyrazol-2-yl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The position of the pyrazole ring attachment varies among these compounds, leading to differences in their chemical properties and reactivity.
- Uniqueness: Benzyl3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and synthetic utility compared to its analogs .
Propriétés
Formule moléculaire |
C16H19N3O2 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
benzyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c20-16(21-12-13-5-2-1-3-6-13)19-10-4-7-14(11-19)15-8-9-17-18-15/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,17,18) |
Clé InChI |
UVXBXFXAIDGZHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=NN3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
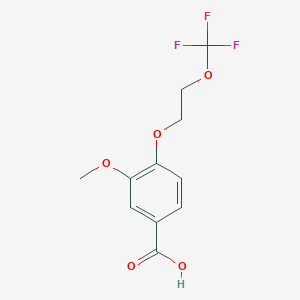
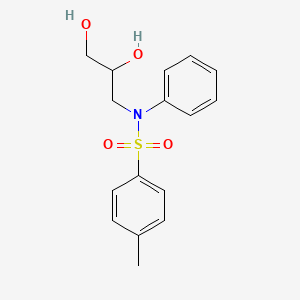
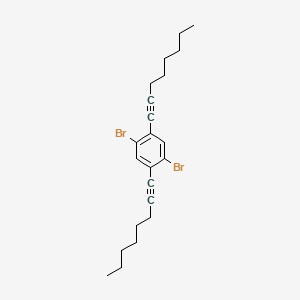
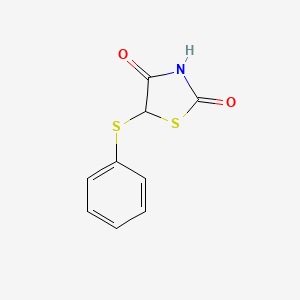
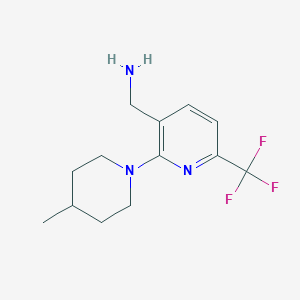

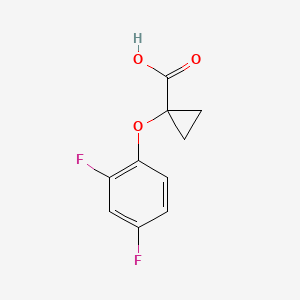
![6-Benzyl-2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B8278755.png)

![Benzo[b]thiophene, 7-methyl-3-(trifluoromethyl)-](/img/structure/B8278763.png)

